1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol
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Overview
Description
1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol is a chemical compound that features a piperidine ring substituted with a fluoropyrimidine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both fluorine and nitrogen atoms in its structure can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization reactions involving amines and aldehydes.
Introduction of the Fluoropyrimidine Moiety: The fluoropyrimidine group can be introduced via nucleophilic substitution reactions. For example, 5-fluoropyrimidine can react with a suitable piperidine derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and yield. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The fluoropyrimidine moiety can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like iodosylbenzene or chromium trioxide can be used.
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.
Major Products
Oxidation: Formation of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-one.
Reduction: Formation of reduced fluoropyrimidine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids or enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used fluoropyrimidine in cancer treatment.
1-(5-Fluoropyrimidin-2-yl)piperidin-4-one: A structurally similar compound with different substitution patterns.
Uniqueness
1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to other fluoropyrimidine derivatives. Its combination of a piperidine ring and a fluoropyrimidine moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(5-fluoropyrimidin-4-yl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O/c10-8-4-11-6-12-9(8)13-3-1-2-7(14)5-13/h4,6-7,14H,1-3,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYYANZFQBKIDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC=C2F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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